Tautomeric Equilibrium Shift Compared with 4-(Phenylazo)-1-naphthol
The electron-donating 4-methyl substituent stabilises the hydrazone tautomer relative to the azo form. In the 4-arylazo-1-naphthol series, the tautomeric equilibrium constant K_T shifts systematically with the Hammett σ constant of the para substituent [1]. For the parent 4-(phenylazo)-1-naphthol (σ_H = 0), the azo form predominates in non-polar solvents; for the 4-methylphenyl derivative (σ_CH3 = –0.17), the hydrazone population is measurably higher, as evidenced by the bathochromic shift of the long-wavelength absorption band and changes in the intensity ratio of the azo and hydrazone IR bands [2].
| Evidence Dimension | Tautomeric equilibrium position (azo vs. hydrazone) |
|---|---|
| Target Compound Data | Increased hydrazone population (electron-donating σ = –0.17); observed as bathochromic shift and altered IR band ratios [1][2] |
| Comparator Or Baseline | 4-(Phenylazo)-1-naphthol (σ_H = 0, predominantly azo in non-polar solvents) [1] |
| Quantified Difference | Qualitative shift toward hydrazone; exact K_T values not available from open literature for this specific compound. |
| Conditions | Solution-state equilibrium in organic solvents of varying polarity; IR and UV-Vis spectroscopy [1][2] |
Why This Matters
The tautomeric ratio directly determines the dye's colour shade, substantivity to hydrophobic substrates, and photostability, making the methyl-substituted compound functionally distinct from the unsubstituted phenyl analog in dye formulation.
- [1] Burawoy, A.; Thompson, A. R. The effect of solvents on the tautomeric equilibria of 4-arylazo-1-naphthols and the ortho-effect. J. Chem. Soc. 1953, 1443–1447. View Source
- [2] Infrared spectra and structure of arylazonaphthols. Discussed in: Burawoy, A.; Thompson, A. R. J. Chem. Soc. 1953, 1443; see also review in Mendeley reference library. View Source
